1-Chloro-3-pent-1-ynyl-benzene
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Overview
Description
1-Chloro-3-pent-1-ynyl-benzene is an organic compound with the molecular formula C11H11Cl. It is a derivative of benzene, where a chlorine atom and a pent-1-ynyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Chloro-3-pent-1-ynyl-benzene can be synthesized through several methods. One common approach involves the reaction of 1-chloro-3-iodobenzene with pent-1-yne in the presence of a palladium catalyst. The reaction typically occurs under mild conditions, such as room temperature, and requires a base like triethylamine to facilitate the coupling reaction .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale coupling reactions using similar catalysts and conditions. The process is optimized for high yield and purity, often involving purification steps such as distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
1-Chloro-3-pent-1-ynyl-benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Addition Reactions: The triple bond in the pent-1-ynyl group can participate in addition reactions with electrophiles, such as hydrogen halides or halogens.
Oxidation and Reduction: The compound can be oxidized to form corresponding ketones or reduced to form alkanes.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as triethylamine, to facilitate substitution reactions.
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used.
Addition Products: Such as haloalkenes or dihalides.
Oxidation Products: Such as ketones.
Reduction Products: Such as alkanes.
Scientific Research Applications
1-Chloro-3-pent-1-ynyl-benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Chloro-3-pent-1-ynyl-benzene involves its interaction with various molecular targets. The chlorine atom and the triple bond in the pent-1-ynyl group make it reactive towards nucleophiles and electrophiles. These interactions can lead to the formation of new bonds and the modification of existing molecular structures. The specific pathways and targets depend on the context of its use, such as in chemical synthesis or biological systems .
Comparison with Similar Compounds
Similar Compounds
1-Chloro-3-iodobenzene: Similar structure but with an iodine atom instead of a pent-1-ynyl group.
1-Chloro-3-ethynylbenzene: Similar structure but with an ethynyl group instead of a pent-1-ynyl group.
1-Chloro-3-propynylbenzene: Similar structure but with a propynyl group instead of a pent-1-ynyl group.
Uniqueness
1-Chloro-3-pent-1-ynyl-benzene is unique due to the presence of both a chlorine atom and a pent-1-ynyl group on the benzene ring. This combination imparts distinct reactivity and properties, making it valuable for specific applications in organic synthesis and research .
Properties
Molecular Formula |
C11H11Cl |
---|---|
Molecular Weight |
178.66 g/mol |
IUPAC Name |
1-chloro-3-pent-1-ynylbenzene |
InChI |
InChI=1S/C11H11Cl/c1-2-3-4-6-10-7-5-8-11(12)9-10/h5,7-9H,2-3H2,1H3 |
InChI Key |
FGTAQHKNELJEDR-UHFFFAOYSA-N |
Canonical SMILES |
CCCC#CC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
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